molecular formula C14H16BrN3O B500396 N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957511-96-5

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B500396
CAS RN: 957511-96-5
M. Wt: 322.2g/mol
InChI Key: UILCJZCNJNACQC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPP is a member of the pyrazolone family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is not well understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can reduce the growth of tumors, reduce inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its relative ease of synthesis and availability. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new materials based on N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, such as polymers and coatings. Additionally, further research is needed to elucidate the mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and to identify its molecular targets.

Synthesis Methods

One of the most common methods for synthesizing N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with propanoic acid to yield N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

Scientific Research Applications

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has also been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-9-11(2)18(17-10)8-7-14(19)16-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILCJZCNJNACQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

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